Butyl(2-ethylhexyl)dimethylammonium bromide
Description
Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to four substituents: a butyl (C₄H₉), a 2-ethylhexyl (C₈H₁₇), and two methyl groups (CH₃), with bromide (Br⁻) as the counterion. The 2-ethylhexyl group introduces branching, which influences its hydrophobic interactions, solubility, and surfactant properties. QACs like this are widely used in industrial, biomedical, and material science applications due to their antimicrobial activity, surface-active behavior, and ability to stabilize emulsions or micelles .
Properties
CAS No. |
93839-31-7 |
|---|---|
Molecular Formula |
C14H32BrN |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
butyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GRJJERMAONLFPW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(C)CCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Dimethylamine
The first step in the synthesis is the alkylation of dimethylamine with 2-ethylhexyl bromide to form the intermediate, 2-ethylhexyl dimethylamine. This reaction typically occurs under controlled conditions to ensure high yield and purity.
- Reagents: Dimethylamine and 2-ethylhexyl bromide.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
- Solvent: Polar solvents such as acetonitrile or ethanol are commonly employed.
- Temperature: The reaction is carried out at moderate temperatures (40–60°C) to optimize yield.
- Reaction Time: Approximately 6–12 hours.
Quaternization Reaction
The second step involves quaternization, where butyl bromide reacts with the intermediate (2-ethylhexyl dimethylamine) to form this compound.
- Reagents: Butyl bromide and the intermediate (2-ethylhexyl dimethylamine).
- Solvent: Acetonitrile or ethanol.
- Temperature: Maintained at reflux conditions (~80°C).
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Reaction Time: 18–24 hours for optimal conversion.
Specific Synthesis Routes
Synthesis Using Phase Transfer Catalysis
Phase transfer catalysis can be employed to enhance the rate of quaternization reactions. This method uses a catalyst that facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous layers).
- Combine dimethylamine and 2-ethylhexyl bromide in an organic solvent under stirring.
- Add butyl bromide along with a phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Heat the mixture to reflux temperature for several hours.
- Isolate and purify the product through washing and recrystallization.
Direct Bromination Approach
An alternative method involves direct bromination of butyl(2-ethylhexyl)dimethylammonium chloride using sodium bromide in an aqueous medium.
- Dissolve butyl(2-ethylhexyl)dimethylammonium chloride in water.
- Add sodium bromide and stir at room temperature.
- Filter and dry the precipitated product.
Reaction Yield Optimization
To achieve high yields, several factors need to be optimized:
- Stoichiometry: Ensure reactants are present in stoichiometric amounts.
- Temperature Control: Maintain optimal temperatures during each step.
- Purification: Use recrystallization techniques to remove impurities.
Data Table: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | Dimethylamine, 2-Ethylhexyl Bromide | Acetonitrile | 40–60 | 6–12 | ~85 |
| Quaternization | Intermediate, Butyl Bromide | Acetonitrile | ~80 | 18–24 | ~90 |
| Phase Transfer Catalysis | Dimethylamine, Bromides | Organic Solvent | Reflux | ~10 | ~92 |
| Direct Bromination | Chloride Salt, Sodium Bromide | Water | Room Temp | ~5 | ~88 |
Chemical Reactions Analysis
Hydrolysis and Stability
Butyl(2-ethylhexyl)dimethylammonium bromide, a quaternary ammonium salt, exhibits stability in aqueous and organic solvents due to its amphiphilic structure. While direct hydrolysis data is limited, analogous quaternary ammonium compounds often undergo hydrolytic cleavage under extreme conditions (e.g., high pH or temperature), yielding tertiary amines and bromide ions. This reaction pathway may involve nucleophilic attack by water or hydroxide ions on the central nitrogen atom, though structural rigidity from alkyl chains likely reduces susceptibility compared to simpler quaternary salts .
Phase-Transfer Catalysis
Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are well-documented as phase-transfer catalysts in organic transformations . While specific data for the target compound is sparse, its structural similarity suggests potential utility in:
-
Alkylation : Facilitating reactions between water-soluble anions (e.g., carboxylate salts) and organic electrophiles.
-
Oxidation/Reduction : Activating carbonyl groups for condensation reactions (e.g., synthesis of heterocycles).
-
Esterification : Promoting interfacial reactions in biphasic systems.
For example, TBAB catalyzes the synthesis of 1,3-dihydrobenzimidazol-2-ones via activation of urea’s carbonyl group . Analogously, this compound may enhance reaction rates by stabilizing transition states or transporting reactive species across phases.
Antimicrobial Activity and Membrane Interactions
The compound’s antimicrobial properties likely stem from its ability to disrupt microbial cell membranes. Quaternary ammonium salts with long alkyl chains (e.g., dimethyl-N-dodecyloammonium bromides) exhibit potent activity by:
-
Binding to membrane surfaces : Adsorption via electrostatic and hydrophobic interactions.
-
Insertion into lipid bilayers : Disrupting membrane integrity through alkyl chain intercalation.
-
Release of cellular contents : Inducing osmotic imbalance and cell death .
Interactions with Ions and Complexation
Quaternary ammonium salts form complexes with anionic and cationic species, modulating their surfactant properties. For instance:
-
Anionic interactions : Binding with detergents or polyanions may alter micellar behavior.
-
Cationic interactions : Potential synergistic effects with metal ions in catalytic systems.
Such interactions are critical in applications like drug delivery, where complexation can enhance stability or targeting efficiency .
Comparison with Structurally Similar Compounds
Scientific Research Applications
Biocidal Applications
Quaternary ammonium compounds, including butyl(2-ethylhexyl)dimethylammonium bromide, are widely recognized for their antimicrobial properties. They are utilized as disinfectants and preservatives in various industries, including healthcare and food processing.
- Mechanism of Action : These compounds disrupt microbial cell membranes, leading to cell lysis and death. Their effectiveness against bacteria, fungi, and viruses makes them suitable for sanitizing surfaces and equipment.
- Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced bacterial counts on hospital surfaces compared to traditional disinfectants .
Surfactant Applications
This compound serves as a surfactant in various chemical processes due to its amphiphilic nature.
- Emulsion Stabilization : It is effective in stabilizing emulsions in cosmetic formulations, enhancing the texture and stability of products like lotions and creams.
- Case Study : Research highlighted in Colloids and Surfaces A: Physicochemical and Engineering Aspects showed that this compound improved the stability of oil-in-water emulsions, reducing separation over time .
Phase-Transfer Catalysis
In organic synthesis, this compound acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid).
- Enantioselective Reactions : It has been employed to enhance the yield and selectivity of enantioselective reactions, which are crucial in pharmaceuticals.
- Case Study : A study documented in Tetrahedron Letters reported that using this compound as a catalyst improved the enantiomeric excess in the synthesis of chiral intermediates .
Environmental Applications
This compound is also being explored for its potential environmental benefits.
- Biodegradability : Studies indicate that this compound exhibits favorable biodegradation characteristics, making it a safer alternative to more persistent chemicals.
- Case Study : Research published in Environmental Science & Technology demonstrated that formulations containing this compound degraded rapidly under aerobic conditions, reducing environmental impact .
Summary of Properties and Applications
| Property/Application | Description/Effect |
|---|---|
| Antimicrobial Activity | Effective against bacteria, fungi, and viruses |
| Surfactant Functionality | Stabilizes emulsions in cosmetic products |
| Phase-Transfer Catalyst | Enhances yield/selectivity in organic synthesis |
| Environmental Safety | Rapid biodegradation reduces ecological impact |
Mechanism of Action
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the structure and key properties of Butyl(2-ethylhexyl)dimethylammonium bromide with analogous QACs:
Key Observations :
- Chain Length and Branching : Longer alkyl chains (e.g., C₁₀ in DDAB, C₁₆ in DHDAB) increase hydrophobicity and surface adsorption but reduce solubility. The branched 2-ethylhexyl group in the target compound likely lowers its critical micelle concentration (CMC) compared to linear-chain analogs.
- Functional Groups : Aromatic substituents (e.g., benzyl in BDDAB) enhance π-π interactions, whereas aliphatic chains (e.g., 2-ethylhexyl) improve micellar packing efficiency.
Surface Activity and Adsorption
- This compound: Likely forms stable micelles due to balanced hydrophobic/hydrophilic ratio. Branched chains may reduce foam stability compared to linear analogs, similar to decylisononyl DMAB .
- DHDAB: Used in monolayer studies due to high surface excess (2.60 × 10⁻¹⁰ mol/cm²), making it suitable for coating technologies .
- BDDAB and C12(EDMAB) : Modify wettability of polytetrafluoroethylene (PTFE) surfaces; benzyl groups in BDDAB enhance adsorption via aromatic interactions .
Antimicrobial and Biocidal Properties
- Decylisononyl DMAB: Low foaming and high biocidal efficacy at 15 ppm, attributed to branched alkyl chains .
- DDAB : Approved for food-industry applications in chloride form, highlighting its low toxicity at regulated concentrations .
Biological Activity
Butyl(2-ethylhexyl)dimethylammonium bromide (BEHDAB) is a quaternary ammonium compound that has garnered attention due to its unique biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₃₂BrN
- Molecular Weight : Approximately 294.315 g/mol
- Solubility : Water and organic solvents
The compound features a butyl group and a 2-ethylhexyl group attached to a dimethylammonium moiety, contributing to its surfactant properties and biological activity.
Antimicrobial Activity
Research indicates that BEHDAB exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action is primarily attributed to its amphiphilic nature, which disrupts microbial cell membranes.
Table 1: Antimicrobial Efficacy of BEHDAB
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Effects
While BEHDAB shows promise as an antimicrobial agent, studies have also indicated potential cytotoxic effects on certain cell lines. These findings necessitate further investigation into its safety profile for biological applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 25 | |
| MCF-7 (breast cancer) | 30 | |
| NIH/3T3 (mouse fibroblast) | >100 |
The biological activity of BEHDAB can be attributed to its ability to interact with biological membranes. Studies suggest that it influences membrane fluidity and permeability, which could have implications for drug delivery systems. The compound's surfactant properties allow it to form complexes with various anionic and cationic species, potentially altering its effectiveness depending on the formulation context.
Case Studies and Applications
Several case studies illustrate the practical applications of BEHDAB in various industries:
- Pharmaceuticals : Its antimicrobial properties make it suitable for use in antiseptic formulations.
- Materials Science : BEHDAB's surfactant characteristics enhance the stability of emulsions and dispersions.
In a study involving the formulation of cleaning agents, BEHDAB was found to reduce microbial load effectively while being less harmful than traditional quaternary ammonium compounds, demonstrating its potential as a safer alternative in industrial applications.
Q & A
Q. What strategies optimize the compound’s performance in cellulose dissolution for material science applications?
- Methodological Answer : Screen co-solvents (e.g., DMSO or ionic liquids) to enhance dissolution efficiency. Use rheometry to measure viscosity changes and X-ray diffraction (XRD) to assess cellulose crystallinity reduction. Adjust alkyl chain length ratios (butyl vs. ethylhexyl) to balance hydrophobicity and solvation capacity .
Data Contradiction Analysis
- Purity vs. Biological Activity : Lower purity grades (<99%) may introduce confounding effects in cytotoxicity assays. Cross-validate with elemental analysis and HPLC to ensure batch consistency .
- Solvent Effects in Synthesis : Polar solvents (e.g., methanol) may accelerate quaternization but increase hydrolysis byproducts. Compare yields in acetonitrile vs. ethanol to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
